molecular formula C12H17BrN2 B1292171 5-Bromo-2-(4-methylpiperidin-1-yl)aniline CAS No. 1017028-07-7

5-Bromo-2-(4-methylpiperidin-1-yl)aniline

Cat. No.: B1292171
CAS No.: 1017028-07-7
M. Wt: 269.18 g/mol
InChI Key: QDEMLBHNAALEEV-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-methylpiperidin-1-yl)aniline is an aromatic amine derivative featuring a bromine atom at the 5-position and a 4-methylpiperidin-1-yl substituent at the 2-position of the aniline ring. The compound is structurally characterized by a six-membered piperidine ring with a methyl group at the 4-position, which introduces steric and electronic modifications compared to simpler piperidine or aniline derivatives. Its molecular formula is C₁₂H₁₇BrN₂, with a molecular weight of 269.19 g/mol .

This compound is primarily utilized in medicinal chemistry as a precursor for designing targeted protein degraders, such as WD40-repeat containing protein 5 (WDR5) inhibitors, where the 4-methylpiperidine moiety enhances binding affinity and selectivity . Its synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions, where 4-methylpiperidine displaces a leaving group (e.g., fluoride or nitro) on a brominated nitrobenzene intermediate .

Properties

IUPAC Name

5-bromo-2-(4-methylpiperidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-9-4-6-15(7-5-9)12-3-2-10(13)8-11(12)14/h2-3,8-9H,4-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEMLBHNAALEEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501251839
Record name 5-Bromo-2-(4-methyl-1-piperidinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017028-07-7
Record name 5-Bromo-2-(4-methyl-1-piperidinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017028-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(4-methyl-1-piperidinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-methylpiperidin-1-yl)aniline typically involves a multi-step process:

    Bromination: The starting material, aniline, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe).

    Piperidinylation: The brominated aniline is then reacted with 4-methyl-1-piperidine under suitable conditions to introduce the piperidinyl group at the 2-position. This step often involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of 5-Bromo-2-(4-methylpiperidin-1-yl)aniline may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Bromo-2-(4-methylpiperidin-1-yl)aniline can undergo oxidation reactions, where the aniline group is oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can also be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Nitro or nitroso derivatives of the original compound.

    Reduction: Various reduced forms of the compound, depending on the specific reaction conditions.

    Substitution: New compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemical Properties and Structure

5-Bromo-2-(4-methylpiperidin-1-yl)aniline, with the CAS number 1017028-07-7, is characterized by the presence of a bromine atom and a piperidine ring. Its molecular formula is C12H16BrN3, and it exhibits properties that make it suitable for various chemical reactions, including nucleophilic substitutions and couplings.

Anticancer Activity

The compound has shown promise in anticancer research. It is being explored as a potential inhibitor of various cancer cell lines, including those associated with leukemia and solid tumors. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells, suggesting its utility in targeted cancer therapies .

Intermediate in Organic Synthesis

5-Bromo-2-(4-methylpiperidin-1-yl)aniline serves as an important intermediate in organic synthesis. It can be utilized in the preparation of more complex molecules through various coupling reactions. For example, it has been used in Suzuki coupling reactions to synthesize biaryl compounds which are relevant in drug discovery .

Development of ALK Inhibitors

The compound has been linked to the development of anaplastic lymphoma kinase (ALK) inhibitors, which are crucial in treating specific types of non-small cell lung cancer (NSCLC). The design of these inhibitors often incorporates piperidine derivatives to enhance bioactivity and selectivity against ALK-positive tumors .

Data Table: Summary of Applications

Application AreaDescriptionReference
Antiviral PropertiesInvestigated for efficacy against viral infections
Anticancer ActivityInduces apoptosis in cancer cell lines
Organic SynthesisUsed as an intermediate for complex molecule synthesis
ALK InhibitorsDevelopment of targeted therapies for NSCLC

Case Study 1: Antiviral Activity Assessment

In a recent study examining the antiviral activity of 5-Bromo-2-(4-methylpiperidin-1-yl)aniline, researchers found that modifications to the piperidine ring significantly enhanced its bioactivity against specific viral strains. The study employed various assays to measure viral load reduction post-treatment.

Case Study 2: Cancer Cell Line Study

A study focusing on the anticancer properties involved treating multiple cancer cell lines with varying concentrations of 5-Bromo-2-(4-methylpiperidin-1-yl)aniline. Results indicated a dose-dependent response with significant cytotoxic effects observed at higher concentrations, leading to further investigation into its mechanism of action.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-methylpiperidin-1-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Biological Relevance
5-Bromo-2-(piperidin-1-yl)aniline C₁₁H₁₅BrN₂ 255.16 Piperidine (no methyl group) Intermediate in drug synthesis
5-Bromo-2-(4-methylpiperazin-1-yl)aniline C₁₁H₁₆BrN₃ 270.18 Piperazine ring with 4-methyl group WDR5 degrader precursor
5-Bromo-2-(3,5-dimethylpiperidin-1-yl)aniline C₁₃H₁₉BrN₂ 283.21 Piperidine with 3,5-dimethyl groups Enhanced lipophilicity
5-Bromo-2-(2-methylpiperidin-1-yl)aniline C₁₂H₁₇BrN₂ 269.19 Piperidine with 2-methyl group Isomeric effects on binding

Key Observations :

Piperazine derivatives (e.g., 4-methylpiperazinyl) introduce an additional nitrogen atom, altering hydrogen-bonding capacity and basicity compared to piperidine-based compounds .

Lipophilicity :

  • Dimethyl-substituted piperidine analogues (e.g., 3,5-dimethyl) exhibit higher logP values, enhancing membrane permeability but possibly reducing solubility .

Functional Analogues with Varying Aromatic Substituents

Table 2: Functional Analogues with Modified Aromatic Rings

Compound Name Molecular Formula Molecular Weight (g/mol) Key Modifications Applications
5-Bromo-2-(trifluoromethoxy)aniline C₇H₅BrF₃NO 240.02 Trifluoromethoxy group at 2-position Antimicrobial agent precursor
4-Bromo-2-[(3R,5S)-3,5-dimethylpiperidinyl]aniline C₁₄H₁₉BrN₂O 329.22 Chiral piperidine with carbonyl linkage Crystallographic studies
5-Bromo-2-[2-(dimethylamino)ethoxy]aniline C₁₀H₁₅BrN₂O 259.14 Ethoxy-dimethylamino side chain Kinase inhibitor intermediate

Key Observations :

Electron-Withdrawing Groups :

  • The trifluoromethoxy group in 5-bromo-2-(trifluoromethoxy)aniline increases electron deficiency at the aromatic ring, altering reactivity in cross-coupling reactions compared to the target compound .

Chiral Centers :

  • Compounds like 4-bromo-2-[(3R,5S)-3,5-dimethylpiperidinyl]aniline exhibit stereochemical complexity, which can influence crystallographic packing and biological activity .

Spectroscopic Data :

  • ¹H-NMR : The target compound’s piperidine methyl group resonates at δ ~1.2–1.4 ppm, distinct from piperazine derivatives (δ ~2.5–3.5 ppm for N–CH₃) .
  • HPLC : Piperidine-based compounds generally exhibit longer retention times than piperazine analogues due to increased hydrophobicity .

Biological Activity

5-Bromo-2-(4-methylpiperidin-1-yl)aniline is a compound that has garnered attention in medicinal chemistry and biological research due to its diverse applications and potential therapeutic effects. This article provides a detailed overview of its biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound 5-Bromo-2-(4-methylpiperidin-1-yl)aniline features a bromine atom and a piperidine ring, which contribute to its unique chemical properties. The presence of the bromine atom can enhance its reactivity, while the piperidine moiety can influence its binding affinity to biological targets.

Biological Activity

The biological activity of 5-Bromo-2-(4-methylpiperidin-1-yl)aniline has been explored in various studies, highlighting its potential as a therapeutic agent.

The mechanism of action involves interactions with specific biological targets such as enzymes and receptors. The piperidine ring enhances binding affinity, while the bromine substitution modulates electronic properties, influencing biological interactions.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in disease pathways.
  • Receptor Modulation: It can act as an agonist or antagonist at various receptor sites.

Case Studies

  • Anticancer Activity: Research has indicated that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .
  • Antioxidant Properties: The antioxidant potential of piperidine derivatives has been documented, with certain compounds demonstrating effective free radical scavenging abilities. This suggests that 5-Bromo-2-(4-methylpiperidin-1-yl)aniline may possess similar activities .
  • Neuroprotective Effects: Some studies suggest potential neuroprotective effects, where piperidine-based compounds may protect neuronal cells from oxidative stress and neurodegeneration .

Comparative Analysis

To better understand the unique features of 5-Bromo-2-(4-methylpiperidin-1-yl)aniline, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
2-(piperidin-1-yl)anilineLacks bromine substitutionDifferent reactivity
5-Chloro-2-(4-methylpiperidin-1-yl)anilineChlorine instead of bromineAltered binding affinity
5-Fluoro-2-(4-methylpiperidin-1-yl)anilineFluorine substitutionUnique electronic properties

The presence of bromine in 5-Bromo-2-(4-methylpiperidin-1-yl)aniline significantly influences its reactivity and interactions compared to its analogs.

Synthesis and Applications

5-Bromo-2-(4-methylpiperidin-1-yl)aniline is utilized as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable scaffold for developing new pharmaceutical agents targeting various diseases, including cancer and neurodegenerative disorders .

Synthetic Pathways

The compound can be synthesized through several chemical reactions:

  • Oxidation: Converts the aniline group to nitro or nitroso derivatives.
  • Reduction: Forms various derivatives using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The bromine atom can be replaced with other functional groups through nucleophilic substitutions.

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